molecular formula C11H10N2OS B2574364 6-(4-Methoxyphenyl)pyridazine-3-thiol CAS No. 72486-28-3

6-(4-Methoxyphenyl)pyridazine-3-thiol

Cat. No.: B2574364
CAS No.: 72486-28-3
M. Wt: 218.27
InChI Key: GNJXOVJIRSUMDA-UHFFFAOYSA-N
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Description

6-(4-Methoxyphenyl)pyridazine-3-thiol ( 72486-28-3) is a chemical reagent with the molecular formula C11H10N2OS and a molecular weight of 218.27 . It features a pyridazine heterocycle, a structural motif of significant interest in drug discovery and molecular recognition due to its unique physicochemical properties . The pyridazine ring is characterized by a high dipole moment, which favors π-π stacking interactions with biological targets, and it possesses dual hydrogen-bonding capacity that can be critical for target engagement . Researchers value this scaffold for its potential to modulate properties like solubility and to reduce undesired interactions, such as inhibition of the cardiac hERG potassium channel . While specific biological data for this exact compound may be limited, its core structure is a valuable building block in medicinal chemistry. It can be utilized in the synthesis of more complex molecules for pharmaceutical research, particularly in the development of kinase inhibitors or other biologically active compounds inspired by FDA-approved pyridazine-containing drugs . This product is intended for research purposes only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-methoxyphenyl)-1H-pyridazine-6-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2OS/c1-14-9-4-2-8(3-5-9)10-6-7-11(15)13-12-10/h2-7H,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNJXOVJIRSUMDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=S)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Mechanisms of 6 4 Methoxyphenyl Pyridazine 3 Thiol

Thione-Thiol Tautomerism in Pyridazine (B1198779) Systems and its Implications for Reactivity

Pyridazine systems containing a thiol group at the 3-position, such as 6-(4-methoxyphenyl)pyridazine-3-thiol, exist as a mixture of two tautomeric forms: the thiol form (A) and the thione form (B). This equilibrium is a critical determinant of the compound's reactivity, as each tautomer presents a different set of reactive sites.

The position of this equilibrium can be influenced by several factors, including the solvent's polarity and the electronic nature of substituents on the pyridazine ring. researcher.life In dilute solutions of nonpolar solvents, the thiol form tends to predominate. researcher.life Conversely, polar solvents and self-association shift the equilibrium significantly toward the more polar thione form. researcher.life Studies on the related 6-(2-pyrrolyl)pyridazin-3-thione have shown that electron-donating substituents can enhance electron density on the pyridazine ring, which may shift the equilibrium toward the thiol structure compared to the unsubstituted parent compound. researchgate.net Given that the 4-methoxyphenyl (B3050149) group is also electron-donating, it likely has a similar influence.

The existence of these two forms has profound implications for reactivity:

Thiol Form (A): The nucleophilic sulfur of the -SH group is available for reactions such as alkylation, acylation, and addition to electrophiles.

Thione Form (B): The C=S double bond can participate in reactions, and the acidic N-H proton can be abstracted by a base, creating a nucleophilic center that can react at either the nitrogen or sulfur atom (ambident nucleophile).

Theoretical calculations on similar heterocyclic thione-thiol systems, such as 1,2,4-triazole-3-thione, have consistently shown the thione form to be the more stable species in the gas phase. nih.gov

Figure 1: Thione-Thiol Tautomerism of this compound
Tautomeric forms of this compound(A) Thiol Form(B) Thione Form

Nucleophilic and Electrophilic Reactions of the Pyridazine Ring System

The pyridazine ring is a diazine, a class of six-membered aromatic heterocycles containing two nitrogen atoms. The presence of these electronegative nitrogen atoms renders the ring electron-deficient, which strongly influences its reactivity. taylorfrancis.com

Nucleophilic Reactions: The electron-poor nature of the pyridazine ring makes it highly susceptible to nucleophilic attack, particularly nucleophilic aromatic substitution (SNAr). taylorfrancis.comuoanbar.edu.iq This reactivity is exaggerated compared to pyridine (B92270). taylorfrancis.com The positions on the ring most vulnerable to nucleophilic attack are those ortho and para to the ring nitrogens (C4 and C6, and to a lesser extent C3 and C5), as the negative charge in the intermediate (Meisenheimer complex) can be stabilized by delocalization onto the electronegative nitrogen atoms. stackexchange.com The reactivity of pyridazine derivatives towards nucleophiles is so pronounced that even powerful bases can displace groups like halides. uoanbar.edu.iqwur.nl

Electrophilic Reactions: Conversely, the pyridazine ring is highly unreactive towards electrophilic aromatic substitution (SEAr). imperial.ac.uk The ring's deactivation is due to the electron-withdrawing inductive effect of the nitrogen atoms and the fact that under the acidic conditions often used for electrophilic substitution, the ring nitrogen atoms become protonated, further increasing the ring's electron deficiency. uoanbar.edu.iq Electrophilic substitution is generally only feasible when the ring is substituted with strong electron-donating groups. imperial.ac.uk DFT studies show that the highest occupied molecular orbitals (HOMOs) of diazines often have significant lobes on the nitrogen atoms, making them the initial site of electrophilic attack rather than the ring carbons. researchgate.netwuxiapptec.com

Reactivity of the Thiol Group in this compound

The thiol group is a versatile functional group that engages in a wide array of chemical transformations. In the context of this compound, its reactivity is often initiated by deprotonation to the more nucleophilic thiolate anion.

The thiolate anion generated from this compound is a potent nucleophile capable of participating in conjugate addition reactions, most notably the Michael addition. This reaction involves the addition of the nucleophilic thiol to an α,β-unsaturated carbonyl compound or other activated alkene (a Michael acceptor). science.gov

The general mechanism for a base-catalyzed thiol-Michael addition proceeds in three steps:

Deprotonation of the thiol (R-SH) by a base to form the highly reactive thiolate anion (R-S⁻). researchgate.net

Nucleophilic attack of the thiolate anion on the electron-deficient β-carbon of the Michael acceptor. researchgate.net

Protonation of the resulting enolate intermediate to yield the final thioether adduct. researchgate.netresearchgate.net

Computational studies have provided detailed insights into these mechanisms, confirming that the rate-limiting step is typically the initial nucleophilic attack of the thiolate. researchgate.net The reactivity in these additions depends on both the nucleophilicity of the thiol and the electrophilicity of the Michael acceptor. nih.gov

Table 1: Common Michael Acceptors for Thiol Addition Reactions
ClassGeneral StructureExample
α,β-Unsaturated KetonesR-CO-CH=CH-R'Methyl vinyl ketone
α,β-Unsaturated EstersR-COOR'-CH=CH-R''Ethyl acrylate
AcrylamidesR-CONH-CH=CH₂Acrylamide
Maleimides(Five-membered imide ring with C=C)N-Ethylmaleimide
Activated AlkynesR-C≡C-EWGMethyl propiolate

Thiols are readily oxidized to form disulfides (RSSR), a reaction of significant importance in both synthetic and biological chemistry. libretexts.org The oxidation of two molecules of this compound would yield the corresponding symmetrical disulfide. This transformation is a redox process where the thiol is oxidized. libretexts.org

The formation of disulfides can occur through several pathways:

Air Oxidation: Spontaneous oxidation by atmospheric oxygen, often catalyzed by base or trace metal ions.

Chemical Oxidants: A wide range of oxidizing agents can be used, including hydrogen peroxide, iodine, and 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent). nih.gov

Thiol-Disulfide Exchange: A thiolate anion can attack a disulfide bond, displacing another thiolate in a reversible SN2-type reaction. libretexts.orgnih.govnih.gov This process allows for the formation of both symmetrical and unsymmetrical disulfides and is fundamental to dynamic combinatorial chemistry. nih.gov

The stability of the resulting disulfide bond is influenced by the surrounding electronic environment; electron-donating groups can help stabilize the disulfide product. nih.gov

Mechanistic Investigations of Reaction Pathways for Pyridazine Thiol Derivatives

The mechanistic pathways for reactions involving pyridazine derivatives are diverse and have been the subject of numerous studies. While specific mechanistic data for this compound is limited, valuable insights can be drawn from related systems.

Cycloaddition Reactions: Pyridazine derivatives can participate in various cycloaddition reactions. For instance, pyridazinium ylides readily undergo [3+2] cycloaddition reactions with activated alkynes like dimethyl acetylenedicarboxylate (B1228247) (DMAD) to form pyrrolopyridazine systems. mdpi.comresearchgate.net The mechanism of L-proline-catalyzed pyridazine formation has been studied, revealing a catalytic cycle involving a Diels-Alder reaction with inverse electron demand, followed by a retro-Diels-Alder elimination of N₂. nih.gov

Nucleophilic Substitution Mechanisms: The substitution of leaving groups on the pyridazine ring can proceed through different mechanisms. In addition to the standard SNAr pathway (addition-elimination), reactions with strong bases like potassium amide can involve elimination-addition pathways via a highly reactive didehydropyridazine (pyridazyne) intermediate. wur.nl

Tautomerism and Reaction Control: As discussed in section 3.1, the thione-thiol equilibrium plays a crucial role. For example, in the synthesis of pyridazines from β-chlorovinyl thiohydrazones, mechanistic studies showed that the reaction proceeds predominantly from the Z-thiol isomer via a 6π-electrocyclization pathway. researchgate.net This highlights how a specific tautomer can be the key intermediate in a reaction cascade.

Structure Activity Relationship Sar Studies of 6 4 Methoxyphenyl Pyridazine 3 Thiol and Analogues

Elucidation of Structural Features Influencing Biological Activities

The substituent at the C-6 position of the pyridazine (B1198779) ring is a critical determinant of biological activity. In the case of 6-(4-methoxyphenyl)pyridazine-3-thiol, the 4-methoxyphenyl (B3050149) group confers specific properties that modulate its pharmacological profile.

The methoxy (B1213986) group (-OCH₃) at the para-position of the phenyl ring is a moderate electron-donating group through resonance, while also being slightly electron-withdrawing through induction. This electronic influence can affect the electron density of the entire molecule, influencing its ability to participate in crucial interactions like hydrogen bonding and π-π stacking with target receptors. nih.govrsc.org For instance, in studies of pyrazole derivatives, which share some structural similarities, the methoxy group on a phenyl ring was found to form hydrogen bonds with key amino acid residues like Arg120 in the COX-2 active site, contributing significantly to binding affinity. researchgate.net

SAR studies on various 6-aryl-pyridazine derivatives have demonstrated the importance of the substitution pattern on the aryl ring. In a series of 3-amino-6-aryl-pyridazines identified as CB₂ agonists, the nature of the aryl group was pivotal for potency and selectivity. nih.gov Similarly, for pyridazinone derivatives exhibiting analgesic activity, the presence of a 4-methoxyphenyl group at the C-6 position was associated with good efficacy. sarpublication.com The potency of these compounds often depends on the electronic characteristics of the substituent on the phenyl ring. For example, in a series of anticancer pyrazolo[3,4-b]pyridines, a para-hydroxy substitution (an electron-donating group similar to methoxy) on a phenyl ring at position 4 of the pyridine (B92270) moiety significantly enhanced activity against certain cancer cell lines. nih.gov This suggests that an electron-donating group at the para position of the C-6 phenyl ring is a favorable feature for certain biological activities.

The steric bulk and conformational flexibility of the 4-methoxyphenyl group also play a role. The group's ability to rotate around the C-C bond connecting it to the pyridazine ring allows it to adopt specific conformations required for optimal fitting into a receptor's binding pocket. Molecular docking studies on related heterocyclic compounds have shown that phenyl groups can be embedded within pockets formed by key amino acids, and the substituents on these rings dictate the favorability of these interactions. researchgate.net

The pyridazine-3-thiol moiety exists in a tautomeric equilibrium with its pyridazine-3(2H)-thione form. This thiol/thione group at the C-3 position is a crucial pharmacophore that significantly influences the molecule's biological response. The sulfur atom, being a bioisostere of oxygen, imparts distinct physicochemical properties compared to its pyridazinone analogue. mdpi.com

The sulfur atom in the thiol/thione group generally increases lipophilicity compared to its oxygen counterpart in pyridazinones, which can enhance membrane permeability and tissue distribution. mdpi.com Furthermore, the thiol group is a potent hydrogen bond donor and acceptor, and it can also participate in other types of interactions, such as metal chelation, which can be critical for enzyme inhibition.

Comparative studies between pyridazinone and pyridazinthione derivatives have highlighted the unique contribution of the sulfur atom. In the development of selective COX-2 inhibitors, both pyridazinone and pyridazinthione derivatives showed potent activity, indicating that the thione moiety is a viable and effective alternative to the more common pyridazinone core. cu.edu.egnih.gov Specifically, compound 6a (6-(2-(2-Methoxyphenyl)ethenyl)pyridazin-3-thiol) was identified as a highly potent and selective COX-2 inhibitor, demonstrating the effectiveness of the pyridazinthione scaffold. nih.gov The thiol group is also a key feature in various other biologically active molecules, where it is known to interact with biological targets. researchgate.net The conversion of a pyridazinone to a pyridazinethione using reagents like phosphorus pentasulfide is a common synthetic step to explore this bioisosteric replacement. nih.gov This modification can lead to compounds with altered or improved activity profiles, as seen in the development of novel agents against Hepatitis A, where pyridazinethione derivatives were synthesized and evaluated. nih.gov

Positional Isomerism: The relative positions of substituents are critical. For example, moving a substituent from the C-4 to the C-5 position can drastically alter the molecule's shape and the vectors of its functional groups, leading to a loss or gain of activity. In studies on monosubstituted pyridazines, it was noted that the steric effect of adding groups to the 3-position is minimized because the catalyst can bind through the N1 atom. nih.gov However, introducing substituents at both the C-3 and C-6 positions can lead to increased steric hindrance around the ring's nitrogen atoms, potentially inhibiting the formation of active complexes with biological targets. nih.gov

Electronic Effects: The balance between electron-donating and electron-withdrawing groups fine-tunes the molecule's properties. Electron-withdrawing groups generally decrease the basicity of the pyridazine nitrogens, while electron-donating groups increase it. These properties affect not only receptor binding but also pharmacokinetic properties like solubility and metabolism. SAR studies consistently show that both electron-rich and electron-poor pyridazines can exhibit high activity, depending on the specific target. For instance, both 3-methoxypyridazine (electron-rich) and 3-chloropyridazine (B74176) (electron-poor) were shown to perform well in certain chemical reactions relevant to their application. nih.gov In the context of COX-2 inhibition, various substitutions on the C-6 aryl ring, including both electron-donating (methoxy) and electron-withdrawing (chloro) groups, have yielded highly potent compounds, suggesting that the target's binding pocket can accommodate a range of electronic environments. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Pyridazine Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. semanticscholar.org These models are invaluable for predicting the activity of novel compounds and for providing insights into the structural features that drive biological effects.

Several QSAR studies have been conducted on pyridazine and related diazine derivatives to understand their activity as anticancer, antimicrobial, or fungicidal agents. semanticscholar.orgresearchgate.net These models typically employ a range of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure.

Common descriptors used in QSAR models for pyridazine derivatives include:

Electronic Descriptors: Such as the energy of the highest occupied molecular orbital (HOMO), the energy of the lowest unoccupied molecular orbital (LUMO), the HOMO-LUMO energy gap (ΔE), and dipole moment. These describe a molecule's reactivity and polarity.

Lipophilicity Descriptors: The partition coefficient (log P) is a key descriptor that quantifies a molecule's hydrophobicity, which influences its absorption, distribution, and ability to cross cell membranes.

Steric/Topological Descriptors: These include molecular weight, surface area, and various topological indices that describe the size, shape, and branching of the molecule.

For example, a QSAR study on the fungicidal activities of pyridazinone derivatives found that the energy gap (ΔE) and log P were the key factors influencing activity. The model indicated that higher fungicidal activity was associated with a higher ΔE and a lower log P. researchgate.net Multiple linear regression (MLR) is a common statistical method used to build these models.

Table 1: Example of a QSAR Model for Pyridazine Derivatives
Biological ActivityModel TypeKey DescriptorsCorrelation Equation (Example)Statistical Significance
Fungicidal ActivityMLRΔE (HOMO-LUMO gap), log PpIC₅₀ = a(ΔE) - b(log P) + cR² > 0.8, Q² > 0.6
Antiproliferative ActivityMLR / ANNDipole Moment, Surface Area, NBO ChargesNot specifiedHigh correlation reported semanticscholar.org

These models underscore that a successful pyridazine-based therapeutic requires a finely tuned balance of electronic properties and lipophilicity to ensure both potent interaction with the target and favorable pharmacokinetic behavior.

Conformational Analysis and its Correlation with Biological Activity

The three-dimensional conformation of a molecule is paramount for its interaction with a biological target. Conformational analysis, often aided by computational tools like molecular docking, helps to identify the low-energy, biologically active conformation of a drug molecule and to visualize its binding mode within a receptor's active site.

For this compound, a key conformational feature is the dihedral angle between the pyridazine ring and the 4-methoxyphenyl ring. The degree of planarity or twisting between these two rings can significantly impact how the molecule fits into a binding pocket. Loss of planarity in related polycyclic pyridazinone systems has been shown to alter biological effects. mdpi.com

Molecular docking studies on pyridazine derivatives have provided valuable insights into their mechanism of action. For example, docking of a selective COX-2 inhibitor (compound 3g , a pyridazinone derivative) revealed a favorable binding mode within the enzyme's active site, explaining its remarkable activity. nih.gov Such studies often show that the aryl substituent at the C-6 position projects into a specific hydrophobic pocket of the receptor, while other parts of the molecule, like the thiol group, form critical hydrogen bonds with polar residues. Docking studies of pyrimidine-2-thiol derivatives into COX-1 and COX-2 active sites have similarly revealed significant binding interactions. Conformational studies on the interaction between a pyrazolo[3,4-d]pyridazine derivative and bovine serum albumin (BSA) also demonstrated that the binding process induced alterations in the protein's secondary structure, highlighting the dynamic nature of drug-protein interactions. researchgate.net

Rational Design Principles for Optimized Pyridazine Thiol Derivatives

Based on the accumulated SAR, QSAR, and conformational analysis data, several rational design principles can be formulated for the development of optimized pyridazine thiol derivatives:

Optimize the C-6 Aryl Substituent: The 4-methoxyphenyl group is often a favorable starting point. Further optimization could involve exploring other small, electron-donating groups (e.g., -OH, -CH₃) or bioisosteric replacements at the para-position to enhance hydrogen bonding or hydrophobic interactions. Exploring substitutions at the meta- or ortho-positions could also modulate potency and selectivity, although steric hindrance must be carefully managed. nih.gov

Leverage the Thiol/Thione Moiety: The C-3 thiol/thione group is a key pharmacophore. Its properties can be modulated by N-alkylation at the 2-position of the pyridazine ring. Adding different functional groups at this position can be used to probe for additional binding interactions, improve solubility, or fine-tune the electronic properties of the pyridazine core.

Modulate the Pyridazine Core: Introducing small, lipophilic substituents at the C-4 or C-5 positions of the pyridazine ring can improve activity and selectivity by establishing new contacts within the target's binding site. However, bulky groups should be avoided to prevent steric clashes. nih.gov

Balance Lipophilicity and Electronics: QSAR models emphasize the need for a balance between lipophilicity (log P) and electronic properties (ΔE). researchgate.net The rational design process must co-optimize these parameters to achieve both high target affinity and good drug-like properties, such as oral bioavailability and appropriate metabolic stability. rsc.org

By systematically applying these principles, researchers can more efficiently navigate the chemical space of pyridazine derivatives to identify new candidates with superior therapeutic profiles.

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic nature of this compound. These methods provide a detailed picture of electron distribution, molecular orbital energies, and other key electronic descriptors that govern the molecule's stability and reactivity.

DFT studies on the core pyridazine ring show how the positions of the nitrogen atoms influence the electronic properties of the aromatic system. iiste.orgresearchgate.net For substituted pyridazine-3-thiones, DFT calculations using the B3LYP functional with a 6-31G* basis set have been employed to optimize molecular structures and calculate crucial quantum chemical parameters. gsconlinepress.comresearchgate.net These parameters include the energy of the Highest Occupied Molecular Orbital (EHOMO) and the energy of the Lowest Unoccupied Molecular Orbital (ELUMO).

The EHOMO is associated with the molecule's capacity to donate electrons, while the ELUMO relates to its ability to accept electrons. The energy gap (ΔE = ELUMO - EHOMO) is a critical indicator of chemical reactivity and kinetic stability; a smaller energy gap generally implies higher reactivity. researchgate.net For this compound, the electron-rich methoxyphenyl group and the sulfur atom are expected to significantly influence the HOMO, while the electron-deficient pyridazine ring would largely determine the LUMO.

Other calculated properties include the dipole moment (μ), which affects solubility and binding interactions, and global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and global softness (σ). gsconlinepress.comdergipark.org.tr These values help in comparing the reactivity of different derivatives and understanding their interaction with other chemical species. gsconlinepress.com

Table 1: Representative Quantum Chemical Descriptors for Substituted Pyridazines Data is illustrative, based on findings for similar pyridazine derivatives.

ParameterDescriptionTypical Calculated Value Range
EHOMO (eV)Highest Occupied Molecular Orbital Energy-5.5 to -6.5
ELUMO (eV)Lowest Unoccupied Molecular Orbital Energy-1.8 to -2.5
Energy Gap (ΔE) (eV)Difference between ELUMO and EHOMO3.6 to 4.0
Dipole Moment (μ) (Debye)Measure of molecular polarity3.0 to 5.0
Chemical Hardness (η)Resistance to change in electron distribution1.8 to 2.0

Theoretical Studies of Tautomeric Preferences and Energy Landscapes for Pyridazine-3-thiols

Pyridazine-3-thiol derivatives can exist in two tautomeric forms: the thiol form and the thione form. The position of this equilibrium is crucial as the two tautomers possess different physicochemical properties, including hydrogen bonding capabilities and polarity, which can affect their biological activity.

Theoretical studies have shown that for the parent pyridazine-3-thione, the thione form predominates over the thiol structure by a significant margin, with an estimated ratio of approximately 105.2:1. arkat-usa.org This preference is often influenced by solvent effects, where more polar solvents tend to stabilize the more polar thione tautomer.

The introduction of substituents on the pyridazine ring can shift this equilibrium. For instance, studies on 6-(2-pyrrolyl)pyridazine-3-thione revealed that the electron-donating pyrrolyl group enhances electron density on the pyridazine ring, which has the effect of shifting the tautomeric equilibrium towards the thiol form compared to the unsubstituted parent system. arkat-usa.orgresearchgate.net Given that the 4-methoxyphenyl group is also an electron-donating group, it is plausible that it would similarly reduce the predominance of the thione form for this compound, making the thiol tautomer more accessible than in the unsubstituted pyridazine-3-thiol.

Computational methods are used to calculate the relative energies of the tautomers and the energy barrier for their interconversion, thus mapping the energy landscape of the system. These calculations help to determine the most stable tautomer under different conditions (gas phase vs. solvent) and predict the dynamics of their interconversion.

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. This method is instrumental in structure-based drug design for identifying potential biological targets and understanding the molecular basis of ligand-receptor interactions.

For a molecule like this compound, docking studies would involve placing it into the active site of a target protein and evaluating the binding affinity using a scoring function, typically expressed in kcal/mol. rrsociology.runih.gov Numerous studies have performed docking simulations on pyridazine derivatives against various targets, including kinases, ligases, and glutamate receptors. rrsociology.runih.govresearchgate.net

The key structural features of this compound that would contribute to binding include:

The Pyridazine Ring: The nitrogen atoms can act as hydrogen bond acceptors. The aromatic ring itself can participate in π-π stacking or hydrophobic interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. researchgate.net

The Thiol/Thione Group: This group is a potent hydrogen bond donor (in the thiol form) and acceptor (in the thione form), enabling strong, directional interactions with the protein backbone or side chains.

The 4-Methoxyphenyl Group: The methoxy group can act as a hydrogen bond acceptor, while the phenyl ring provides a surface for hydrophobic and van der Waals interactions.

These interactions collectively determine the binding affinity and selectivity of the compound for a specific target. Visualization of the docked pose allows for a detailed analysis of the ligand-target complex, guiding further optimization of the molecular structure to enhance potency. rsc.org

Table 2: Representative Binding Energies from Docking Studies of Pyridazine Derivatives Against Various Targets This table presents a summary of findings from different studies to illustrate typical results.

Compound ClassBiological TargetBinding Energy Range (kcal/mol)Reference
Pyrazole-pyridazine hybridsCOX-2-8.5 to -10.2 rsc.org
Pyridazine-3-carboxamidesNMDA GluN2B Receptors-8.7 to -11.6 rrsociology.ruresearchgate.net
Pyridazine-linked pyrazolesDNA Ligase I/IV-7.5 to -9.5 nih.gov
Pyridopyrazolo-triazinesEGFR-6.8 to -8.1 nih.gov

Molecular Dynamics Simulations to Understand Binding and Conformational Changes

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms in the ligand-protein complex over time, providing insights into the stability of the binding pose, the flexibility of the ligand and protein, and the role of solvent molecules. tandfonline.com

For the this compound-protein complex predicted by docking, an MD simulation would be run for tens to hundreds of nanoseconds. nih.govresearchgate.net Analysis of the simulation trajectory can reveal:

Binding Stability: By calculating the root-mean-square deviation (RMSD) of the ligand and protein atoms, researchers can assess whether the ligand remains stably bound in the active site or if it drifts away.

Interaction Persistence: The persistence of key interactions, such as hydrogen bonds identified in the docking pose, can be monitored throughout the simulation.

Conformational Changes: MD can show how the ligand and protein adapt to each other upon binding. The ligand may adopt different conformations, and the protein side chains may shift to optimize the interaction.

Binding Free Energy: Advanced techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to MD trajectories to provide a more accurate estimation of the binding free energy, which often correlates better with experimental activity than docking scores alone. tandfonline.com

These simulations are crucial for validating docking results and gaining a deeper understanding of the thermodynamic and kinetic aspects of ligand binding. acs.org

Prediction of Reactivity and Elucidation of Reaction Pathways

Quantum chemical calculations are not only used to understand electronic structure but also to predict chemical reactivity. Reactivity descriptors derived from DFT, such as Fukui functions and local softness, can identify which atoms within this compound are most susceptible to nucleophilic or electrophilic attack. researchgate.net This information is invaluable for predicting potential metabolic pathways or designing synthetic routes.

For instance, the electron density distribution and molecular electrostatic potential (MEP) map can highlight electron-rich and electron-poor regions of the molecule. In pyridazine-3-thiol, the sulfur atom is typically a nucleophilic center, while the carbon atoms of the electron-deficient pyridazine ring can be susceptible to nucleophilic attack. These theoretical predictions can help elucidate reaction mechanisms, such as those involved in metabolism or chemical degradation. nih.gov

In silico ADME Prediction (excluding specific toxicity/safety profiles)

Before a compound can be considered for further development, its Absorption, Distribution, Metabolism, and Excretion (ADME) properties must be evaluated. In silico ADME prediction provides an early assessment of a compound's drug-likeness and pharmacokinetic profile, reducing the risk of late-stage failures. researchgate.net

For this compound, various ADME parameters can be calculated using computational models. A primary screen often involves evaluating Lipinski's Rule of Five, which predicts oral bioavailability based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.gov

Other important predicted properties include:

Aqueous Solubility (logS): Affects absorption and formulation.

Blood-Brain Barrier (BBB) Permeability: Important for CNS-targeting drugs.

Polar Surface Area (PSA): Influences membrane permeability.

Cytochrome P450 (CYP) Inhibition: Predicts potential for drug-drug interactions.

These predictions, often derived from quantitative structure-property relationship (QSPR) models, help prioritize candidates with favorable pharmacokinetic profiles for further experimental testing. rsc.orgnih.gov

Table 3: Representative In silico Predicted ADME Properties for Drug-like Pyridazine Derivatives Values are illustrative and represent typical computational predictions for compounds of similar size and structure.

PropertyDescriptionPredicted Outcome
Molecular WeightMass of the molecule (g/mol)Compliant (< 500)
logPOctanol-water partition coefficientCompliant (< 5)
Hydrogen Bond DonorsNumber of N-H, O-H bondsCompliant (≤ 5)
Hydrogen Bond AcceptorsNumber of N, O atomsCompliant (≤ 10)
Polar Surface Area (Ų)Surface sum over all polar atoms70 - 90

Advanced Machine Learning Approaches in Pyridazine Research

Machine learning (ML) is increasingly being applied in chemoinformatics and drug discovery to build predictive models from large datasets. nih.gov In pyridazine research, ML is primarily used to develop Quantitative Structure-Activity Relationship (QSAR) models. ijcit.com

A QSAR model establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jmpas.com The process involves:

Data Collection: Assembling a dataset of pyridazine derivatives with experimentally measured activities.

Descriptor Calculation: Computing a large number of molecular descriptors (e.g., electronic, steric, topological) for each compound.

Model Building: Using ML algorithms—such as multiple linear regression (MLR), artificial neural networks (ANN), or support vector machines (SVM)—to create a model that predicts activity based on the most relevant descriptors. jmpas.comkfupm.edu.sa

Validation: Rigorously validating the model to ensure its predictive power and robustness.

These models can then be used to predict the activity of novel, unsynthesized pyridazine derivatives, guiding the design of more potent compounds. kfupm.edu.sa ML approaches can also improve the performance of virtual screening by learning from docking scores across multiple protein structures to better distinguish active from inactive compounds. idosi.org

Conclusion and Future Research Directions

6-(4-Methoxyphenyl)pyridazine-3-thiol represents a promising scaffold in the field of heterocyclic chemistry. While its synthesis can be logically deduced from established methodologies for pyridazine (B1198779) derivatives, a detailed experimental investigation and full characterization are necessary to confirm its properties. The anticipated thione-thiol tautomerism is a key chemical feature that warrants further study to understand its influence on the compound's reactivity and biological activity.

Future research should focus on the following areas:

Optimization of Synthetic Routes: Developing a high-yielding and scalable synthesis for this compound.

Comprehensive Spectroscopic and Structural Analysis: Detailed NMR, IR, and mass spectrometric characterization, as well as single-crystal X-ray diffraction studies to unequivocally determine its solid-state structure and the predominant tautomeric form.

Systematic Biological Evaluation: In-depth screening for antimicrobial and anticancer activities, including the determination of minimum inhibitory concentrations (MICs) and IC₅₀ values against a range of pathogens and cancer cell lines.

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of a library of related derivatives to establish clear SARs, which will guide the design of more potent and selective analogues.

By pursuing these research avenues, the full potential of this compound as a valuable building block in organic synthesis and as a lead compound in drug discovery can be realized.

Advanced Analytical and Spectroscopic Characterization of 6 4 Methoxyphenyl Pyridazine 3 Thiol

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. For 6-(4-Methoxyphenyl)pyridazine-3-thiol, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments provides a complete picture of the proton and carbon framework and their connectivity.

¹H NMR Spectroscopy The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton environment in the molecule. The aromatic region will be characterized by signals from both the 4-methoxyphenyl (B3050149) and the pyridazine (B1198779) rings. The protons of the 4-methoxyphenyl group typically appear as an AA'BB' system, resulting in two doublets. Based on data from closely related structures like 3-chloro-6-(4-methoxyphenyl)pyridazine, the protons ortho to the methoxy (B1213986) group are expected to be more shielded than the protons ortho to the pyridazine ring. rsc.org The two adjacent protons on the pyridazine ring will appear as two doublets, with chemical shifts influenced by the electron-donating thiol group and the electron-withdrawing nature of the nitrogen atoms. ipb.pt The methoxy group protons will present as a sharp singlet, typically around 3.8-3.9 ppm. rsc.orgrsc.org The thiol proton (-SH) signal can be a broad singlet and its chemical shift is highly variable and dependent on solvent, concentration, and temperature; it is also readily exchangeable with deuterium, a characteristic often used to confirm its identity.

¹³C NMR Spectroscopy The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom gives a distinct signal. The spectrum is anticipated to show 9 unique signals, accounting for the symmetry in the 4-methoxyphenyl ring. Key signals include the methoxy carbon, which typically resonates around 55 ppm. rsc.orgscielo.org.za The carbon atom attached to the sulfur atom (C-3) in the pyridazine ring will be significantly influenced by the thiol group. The remaining aromatic carbons of both rings will appear in the typical downfield region for sp²-hybridized carbons.

2D NMR Techniques To definitively assign all proton and carbon signals, 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, clearly identifying the adjacent protons on the pyridazine ring and confirming the couplings within the 4-methoxyphenyl system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with its directly attached carbon, allowing for the unambiguous assignment of carbon signals that have protons bonded to them.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is crucial for identifying quaternary (non-protonated) carbons and for confirming the connectivity between the 4-methoxyphenyl ring and the pyridazine ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for this compound Predicted values are based on typical chemical shifts for pyridazine and methoxyphenyl moieties.

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Pyridazine H-4/H-5 7.2 - 7.8 (d) 120 - 130
Pyridazine H-5/H-4 7.6 - 8.2 (d) 125 - 135
Phenyl H-2'/H-6' 7.8 - 8.1 (d) 128 - 130
Phenyl H-3'/H-5' 6.9 - 7.1 (d) 114 - 116
Methoxy (-OCH₃) ~3.9 (s) ~55
Thiol (-SH) Variable (br s) -
Pyridazine C-3 - 165 - 175
Pyridazine C-6 - 150 - 160
Phenyl C-1' - 125 - 130

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques, including Infrared (IR) and Raman, are powerful tools for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy The IR spectrum of this compound would display characteristic absorption bands. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. acgpubs.org The C-H stretching of the methoxy group would appear in the 2950-2830 cm⁻¹ region. scielo.org.za The region between 1610-1450 cm⁻¹ will contain multiple bands corresponding to the C=C and C=N stretching vibrations of the aromatic and heteroaromatic rings. mdpi.commdpi.com A strong band corresponding to the C-O stretching of the aryl-ether linkage is expected around 1250 cm⁻¹. The S-H stretching vibration is typically weak and appears around 2600-2550 cm⁻¹, which can sometimes be difficult to observe.

Raman Spectroscopy Raman spectroscopy provides complementary information to IR, particularly for non-polar bonds. For thiols, Raman is an excellent diagnostic tool. rsc.org The spectrum is expected to show a characteristic C-S stretching vibration in the 650-700 cm⁻¹ range. rsc.org Furthermore, a C-S-H bending mode (βCSH) can often be observed around 910-920 cm⁻¹. rsc.org This peak is particularly useful as it exists in a relatively uncongested region of the spectrum, making it a reliable marker for the thiol functional group. rsc.org

Table 2: Key Vibrational Spectroscopy Bands for this compound

Functional Group Vibration Mode Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretching 3100 - 3000
Methoxy C-H Stretching 2950 - 2830
Thiol S-H Stretching 2600 - 2550 (Weak)
C=N / C=C Ring Stretching 1610 - 1450
Aryl Ether C-O Stretching 1260 - 1240
C-S-H Bending ~915 (Raman)

Mass Spectrometry (MS, LC-MS, EI-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. The molecular formula for this compound is C₁₁H₁₀N₂OS, corresponding to a monoisotopic mass of approximately 218.05 Da.

Electron Ionization Mass Spectrometry (EI-MS) In EI-MS, the compound is ionized by a high-energy electron beam, which often leads to extensive fragmentation. This "hard" ionization technique produces a molecular ion peak (M⁺˙) which confirms the molecular weight. The fragmentation pattern provides a fingerprint that can aid in structural elucidation. nih.gov Plausible fragmentation pathways for this molecule could include the loss of a methyl radical (·CH₃) from the methoxy group to form an [M-15]⁺ ion, or the loss of a formyl radical (·CHO) to yield an [M-29]⁺ ion. Cleavage of the heterocyclic ring is also a common fragmentation route for such compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS) LC-MS, typically using "soft" ionization techniques like Electrospray Ionization (ESI), is ideal for analyzing polar and thermally labile compounds. In positive ion mode ESI, the compound would be detected as the protonated molecule, [M+H]⁺, at an m/z value of approximately 219.06. This technique is often coupled with HPLC for purity analysis and provides a very accurate molecular weight determination, especially with high-resolution mass analyzers (HRMS) like TOF or Orbitrap. mdpi.com

Table 3: Expected Ions in Mass Spectrometry of this compound

Ion m/z (approx.) Technique Description
[M+H]⁺ 219.06 LC-MS (ESI+) Protonated Molecule
[M]⁺˙ 218.05 EI-MS Molecular Ion

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, sulfur) in a pure sample. The experimental results are compared against the theoretical values calculated from the molecular formula, C₁₁H₁₀N₂OS. A close match between the found and calculated values (typically within ±0.4%) provides strong evidence for the compound's elemental composition and purity. acgpubs.orgmdpi.com

Table 4: Theoretical Elemental Composition of C₁₁H₁₀N₂OS

Element Symbol Atomic Weight % Composition
Carbon C 12.011 60.53%
Hydrogen H 1.008 4.62%
Nitrogen N 14.007 12.83%
Oxygen O 15.999 7.33%

X-ray Crystallography for Solid-State Structure Elucidation

Single-crystal X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in the solid state. While specific crystallographic data for this compound is not widely published, the application of this technique would provide definitive structural proof. researchgate.net The analysis would yield precise bond lengths, bond angles, and torsion angles. mdpi.com It would also reveal the planarity of the ring systems and the conformation of the molecule, including the dihedral angle between the pyridazine and phenyl rings. Furthermore, it would elucidate intermolecular interactions, such as potential hydrogen bonding involving the thiol hydrogen and the pyridazine nitrogen atoms, which govern the crystal packing. mdpi.commdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. Due to its extended conjugated system, encompassing both the 4-methoxyphenyl and pyridazine rings, this compound is expected to be a strong chromophore. The spectrum would likely exhibit intense absorption bands corresponding to π-π* electronic transitions. mdpi.com Based on similar conjugated pyridazine systems, the maximum absorption wavelength (λmax) can be expected in the UV-A or near-visible region. mdpi.com The exact position and intensity of the absorption bands are influenced by the solvent polarity.

Advanced Chromatographic Techniques (e.g., High-Performance Liquid Chromatography)

High-Performance Liquid Chromatography (HPLC) is an essential technique for determining the purity of a compound and can also be used for its isolation and quantification. nih.gov For this compound, a reversed-phase HPLC method would be most suitable. This would typically involve a C18 stationary phase column and a mobile phase gradient of water and an organic solvent like acetonitrile (B52724) or methanol. The compound's purity would be assessed by the presence of a single major peak in the chromatogram, detected by a UV detector set at one of the compound's absorption maxima. This technique is a standard method for quality control of such compounds. nih.govbldpharm.com

Biological Activity and Mechanistic Studies of Pyridazine Thiol Scaffolds Excluding Clinical Data

Antimicrobial Activities (Antibacterial, Antifungal, Antiviral)

Pyridazine (B1198779) derivatives are a well-established class of compounds possessing a broad spectrum of antimicrobial activities. The structural versatility of the pyridazine ring allows for the introduction of various functional groups, leading to compounds with potent antibacterial, antifungal, and antiviral properties.

Antibacterial Activity: Research has demonstrated that novel pyridazine derivatives exhibit strong to very strong antibacterial activity, particularly against Gram-negative bacteria. nih.gov For instance, certain chloro-derivatives of pyridazine have shown minimum inhibitory concentrations (MICs) lower than the antibiotic chloramphenicol (B1208) against Escherichia coli, Pseudomonas aeruginosa, and Serratia marcescens. nih.gov The presence of electron-releasing groups on the pyridazine scaffold has been shown to enhance antibacterial activity against E. coli. nih.gov Conversely, electron-withdrawing groups can also improve antimicrobial properties. nih.gov Numerous studies have synthesized and screened pyridazine derivatives, identifying compounds with significant activity against both Gram-positive (Staphylococcus aureus, Streptococcus faecalis) and Gram-negative bacteria (E. coli, P. aeruginosa). acs.orgnih.gov The introduction of a hydrazone moiety to the pyridazine core has, in some cases, led to the highest observed biological activity within a series of tested compounds. acs.org

Antifungal Activity: While many pyridazine derivatives show potent antibacterial action, their antifungal activity can be more variable. Some studies have reported that at concentrations effective against bacteria, certain new pyridazine compounds did not show significant antifungal activity. nih.gov However, other research has highlighted the potential of pyridazine scaffolds in developing antifungal agents. For example, pyrazolo-pyridazine derivatives have been synthesized and have exhibited potent antifungal activity. researchgate.net Specifically, certain compounds from these series were identified as having significant action against various fungal strains. researchgate.net The antifungal efficacy is often dependent on the specific substitutions on the pyridazine ring system.

Antiviral Activity: The pyridazine nucleus is a key component in compounds investigated for their antiviral effects. Studies have been conducted on the synthesis of new pyridazine derivatives for evaluation against viruses such as the Hepatitis A virus (HAV). nih.govechemcom.com In one such study, a 4-(4-Chlorophenylamino)-6-phenyl-1,2-dihydropyridazino[4,3-e] nih.govacs.orgacs.orgtriazine-3(4H)-thione derivative demonstrated the highest efficacy against HAV among the synthesized compounds. nih.govechemcom.com The mechanism of action for some of these antiviral pyridazine derivatives is thought to involve binding to the viral capsid, which alters its configuration and prevents the virus from binding to host cell receptors. echemcom.com

Table 1: Antimicrobial Activity of Selected Pyridazine Derivatives

Compound Class Target Organism(s) Observed Activity Reference(s)
Chloro-derivatives of Pyridazine E. coli, P. aeruginosa, S. marcens MICs lower than chloramphenicol nih.gov
Hydrazone derivatives of Pyridazine S. aureus, S. faecalis, E. coli, P. aeruginosa Highest biological activity in the tested series acs.org
Pyrazolo-pyridazine derivatives Fungal strains Potent antifungal activity researchgate.net
Pyridazino-triazine-thione derivative Hepatitis A Virus (HAV) High efficacy against HAV nih.govechemcom.com

Anti-inflammatory and Antinociceptive Research on Pyridazine Derivatives

The pyridazine scaffold is a key structural motif in the development of non-steroidal anti-inflammatory drugs (NSAIDs) with analgesic properties and reduced ulcerogenic potential. mdpi.com Research into pyridazine derivatives has revealed significant anti-inflammatory and antinociceptive (pain-reducing) effects.

A notable study focused on derivatives of a closely related compound, [6-(4-methoxyphenyl)-3(2H)-pyridazinone-2-yl]-acetamide and 3-[6-(4-methoxyphenyl)-3(2H)-pyridazin-one-2-yl]propanamide. acs.org Nineteen new derivatives were synthesized and investigated for their antinociceptive activity. acs.org The majority of these compounds, when tested in mice, were found to be more potent than aspirin. acs.org Within the tested series, a specific acetamide (B32628) derivative and a propanamide derivative exhibited the highest antinociceptive activity. acs.org Interestingly, the propanamide derivatives were generally found to be more potent than the acetamide derivatives. acs.org

Other research has explored arylpiperazinylalkylpyridazinones, which have demonstrated high antinociceptive activity in animal models. nih.govnih.gov The mechanism of action for some of these compounds is believed to involve the inhibition of noradrenaline reuptake, with their effects being prevented by α2-adrenoceptor antagonists, suggesting the involvement of these receptors. nih.govnih.gov Furthermore, certain [(3-chlorophenyl)piperazinylpropyl]pyridazinones have shown antinociceptive properties in the mouse hot-plate test with an efficacy similar to morphine. acs.org The pain threshold increase induced by these compounds was prevented by reserpine, indicating an involvement of the noradrenergic and/or serotoninergic systems. acs.org

Several studies have synthesized novel pyridazine and pyridazinone derivatives that have shown potent anti-inflammatory activity, in some cases greater than that of indomethacin, with the added benefit of a safer gastric profile. nih.gov Some of these compounds have been identified as potent and selective COX-2 inhibitors. nih.gov

Table 2: Antinociceptive Activity of 6-(4-Methoxyphenyl)-3(2H)-pyridazinone Derivatives

Compound Series Test Model Result Compared to Aspirin Reference
[6-(4-Methoxyphenyl)-3(2H)-pyridazinone-2-yl]-acetamides Modified Koster's Test in mice More potent (most compounds) acs.org
3-[6-(4-Methoxyphenyl)-3(2H)-pyridazin-one-2-yl]propanamides Modified Koster's Test in mice Generally more potent than acetamides acs.org

Antitumor and Anticancer Research on Pyridazine Scaffolds

The pyridazine ring is considered a "privileged structure" in medicinal chemistry, particularly in the design of anticancer agents. researchgate.netnih.govnih.gov Pyridazine-based scaffolds are integral to many compounds with diverse pharmacological applications, including cancer therapy. researchgate.netnih.gov

Numerous pyridazine derivatives have been synthesized and evaluated for their in vitro anticancer activity against various human cancer cell lines. derpharmachemica.comnih.gov For example, a series of novel 6-aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-ones were synthesized, and one derivative, in particular, showed remarkable activity against leukemia (SR) and non-small cell lung cancer (NCI-H522) cell lines with a GI50 value of less than 0.1 μM. nih.gov This compound also displayed good activity against a range of other cancer cell lines, including leukemia, non-small cell lung, colon, CNS, melanoma, ovarian, and breast cancers. nih.gov

Other research has focused on fused pyridazine derivatives. derpharmachemica.com In one study, novel pyridazine-containing compounds were synthesized and screened against colon (HCT-116) and breast (MCF-7) cancer cell lines. derpharmachemica.com One particular compound demonstrated potent anticancer activity against the colon cancer cell line, with an IC50 value of 11.90 μM. derpharmachemica.com The anticancer potential of pyridazine-based scaffolds is often attributed to their ability to target key pathways involved in tumor growth and proliferation. researchgate.netnih.gov

A primary mechanism through which pyridazine scaffolds exert their anticancer effects is the inhibition of protein kinases. researchgate.netnih.gov Protein kinases play a crucial role in tumor biology, and their inhibition is a well-established therapeutic strategy. researchgate.netnih.gov The physicochemical properties of the pyridazine ring make it an invaluable tool for designing targeted kinase inhibitors. nih.gov

Several pyridazine-containing compounds are in clinical practice for cancer treatment, highlighting the success of this scaffold. acs.org For instance, Ensartinib, a tyrosine kinase inhibitor, is effective in non-small cell lung cancer, while Ponatinib is a pan-inhibitor of breakpoint cluster region-Abelson kinase (BCR-ABL) used in chronic myeloid leukemia. acs.org

Research has shown that novel 3,6-disubstituted pyridazine derivatives can act as potent anticancer agents by targeting cyclin-dependent kinase 2 (CDK2). tandfonline.com In one study, certain pyridazine derivatives displayed good inhibitory activity against CDK2 with IC50 values in the nanomolar range. tandfonline.com Molecular docking studies have helped to elucidate the binding interactions of these compounds within the CDK2 binding site. tandfonline.com Similarly, pyrazolo-pyridazine derivatives have been investigated as potential inhibitors of both the epidermal growth factor receptor (EGFR) and CDK2. mdpi.com

Table 3: Kinase Inhibition by Pyridazine Scaffolds in Anticancer Research

Pyridazine Derivative Class Target Kinase(s) Biological Outcome Reference(s)
3,6-Disubstituted Pyridazines Cyclin-dependent kinase 2 (CDK2) Inhibition of cancer cell growth, induction of apoptosis tandfonline.com
Pyrazolo-pyridazines Epidermal growth factor receptor (EGFR), CDK2 Antiproliferative activity mdpi.com
General Pyridazine Scaffolds Vascular Endothelial Growth Factor Receptor (VEGFR), BCR-ABL Anticancer activity researchgate.netnih.govjst.go.jp

Enzyme Inhibition Studies (e.g., Cholinesterase, Alkaline Phosphatase)

Pyridazine derivatives have been investigated for their ability to inhibit various enzymes, with significant research focusing on cholinesterases, which are relevant to neurodegenerative diseases like Alzheimer's.

Cholinesterase Inhibition: The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy in the management of Alzheimer's disease. echemcom.comnih.gov Several studies have identified pyridazine and pyridazinone derivatives as potent inhibitors of these enzymes. mdpi.comnih.govnih.gov Following the discovery that the drug minaprine, a 3-amino-6-phenylpyridazine, has weak AChE-inhibiting activity, a series of analogues were synthesized and tested. acs.org This led to the identification of a derivative, 3-[2-(1-benzylpiperidin-4-yl)ethylamino]-6-phenylpyridazine, which was found to be a highly potent anti-AChE inhibitor, showing a 5000-fold increase in potency compared to minaprine. acs.org

More recent research has focused on developing dual inhibitors of both AChE and BChE. mdpi.com Novel pyridyl–pyridazine derivatives have been designed and synthesized for this purpose. mdpi.com Additionally, 6-substituted-3-(2H)-pyridizinone-2-acetyl-2-(benzenesulfonohydrazide) derivatives have been evaluated for their inhibitory effects on both AChE and BChE. nih.gov One compound from this series emerged as a dual inhibitor, showing 25.02% inhibition against AChE and 51.70% inhibition against BChE. nih.gov

Alkaline Phosphatase Inhibition: While research on pyridazine derivatives as alkaline phosphatase (ALP) inhibitors is less extensive, the inhibition of this enzyme is an emerging area of drug discovery. researchgate.net Studies on other heterocyclic scaffolds, such as pyrazolo-oxothiazolidines, have identified potent non-competitive inhibitors of ALP. mdpi.com Given the structural similarities and diverse biological activities of nitrogen-containing heterocycles, it is plausible that pyridazine thiol scaffolds could also be explored for their potential as ALP inhibitors.

Amyloid Inhibition Research via Pyridazine-Based Compounds

Protein misfolding and aggregation into amyloid fibrils are associated with a large number of diseases, including Alzheimer's. nih.govacs.org A pyridazine-based small molecule, designated RS-0406, has shown significant promise in reducing amyloid fibrils in both in vitro and in vivo studies. nih.govacs.org

To understand the mechanism of inhibition, structure-activity relationship studies have been conducted on derivatives of RS-0406. nih.govacs.org These studies have revealed that the type and position of substituents on the flanking aromatic rings of the pyridazine core are crucial for their inhibitory role in amyloid fibril formation. nih.govacs.org For instance, a fluorinated derivative of RS-0406 was found to be a more effective kinetic inhibitor, delaying the nucleation of fibrils. nih.govacs.org

Mechanistic studies using molecular dynamics simulations suggest that pyridazine-based compounds like RS-0406 may inhibit amyloid formation through two primary mechanisms. nih.gov One mechanism involves the stabilization of the α-helix in the monomeric peptide by binding to the flanking regions of the amyloidogenic site. nih.gov The second mechanism involves the interaction of the small molecule near the amyloidogenic regions, leading to the destabilization of the β-sheets in the fibril structure. nih.gov The unique structural features of these pyridazine compounds, including their aromaticity, hydrogen-bonding capability, and flexibility, are key to their ability to interfere with amyloid formation. nih.gov

Pyridazines as Chemical Probes in Biological Systems

The unique chemical properties of the pyridazine ring also make it a valuable component in the development of chemical probes for studying biological systems. Chemical probes are small molecules used to study and manipulate biological processes. nih.gov

One notable application of pyridazines is in bioorthogonal chemistry. The bioorthogonal tetrazine ligation, a reaction between a 1,2,4,5-tetrazine (B1199680) and an alkene or alkyne, proceeds via a [4+2]/retro [4+2] cycloaddition sequence to yield a dihydropyridazine (B8628806) or pyridazine conjugate. rsc.org This reaction is known for its rapid kinetics and occurs without the need for a catalyst, making it suitable for use in biological systems. rsc.org This chemistry has been utilized to develop bioorthogonally activated probes for precise fluorescence imaging, allowing for the selective labeling and visualization of intracellular structures. rsc.org

Development of Pyridazine-Based Scaffolds in Chemical Biology and Biomaterials

Pyridazine-based scaffolds have emerged as versatile platforms for creating functional materials and biological tools. Their development has been particularly impactful in areas requiring precise control over chemical reactions in complex biological environments. The unique electronic properties of the pyridazine ring, combined with the nucleophilic and redox-active nature of the thiol group, allow for the design of highly specific and responsive systems. Research has particularly focused on pyridazinediones, which are closely related to pyridazine thiols and serve as potent thiol-reactive agents for applications ranging from protein modification to the construction of smart biomaterials. rsc.org

Selective Thiol Conjugation in Bioconjugation and Hydrogel Formation

Selective conjugation to thiol groups is a cornerstone of modern chemical biology, allowing for the precise labeling and engineering of proteins and other biomolecules. Cysteine residues, with their unique nucleophilic thiol side chains, are often targeted for site-specific modifications. nih.govnih.gov Pyridazinediones (PDs), which can be synthesized from pyridazine precursors, have been developed as superior reagents for this purpose. rsc.org They function as thiol-reactive Michael acceptors, offering advantages over traditional reagents like maleimides, which can suffer from instability and undergo retro-Michael reactions, leading to conjugate reversal. nih.govnih.gov

The reaction of pyridazinediones with thiols is highly efficient and selective, proceeding under mild, biocompatible conditions. nih.gov This chemistry has been effectively harnessed for the formation of chemically cross-linked hydrogels. nih.govnih.govresearchgate.net Hydrogels are water-swollen polymer networks widely used in tissue engineering and drug delivery to support cell growth and provide controlled release of therapeutics. acs.org

By using pyridazinedione-based cross-linking agents, researchers can create hydrogels with tunable properties. nih.govnih.gov The rate of gelation, mechanical strength, and swelling ratio can be precisely controlled by modifying the pyridazinedione structure (e.g., through bromination) and adjusting the pH of the environment. nih.govnih.gov This level of control is critical for designing biomaterials that mimic specific biological tissues or release drugs in response to physiological cues.

Table 1: Effect of pH on Hydrogel Formation Using Pyridazinedione Cross-linkers
Cross-linker TypepH 6pH 7.4pH 8
Dibromo-pyridazinedione (5DiBr)No Gel FormationGel FormationGel Formation
Monobromo-pyridazinedione (5MonoBr)No Gel FormationGel FormationGel Formation
Dihydro-pyridazinedione (5DiH)No Gel FormationLiquidGel Formation

This table summarizes the pH-dependent gelation behavior of hydrogels formed with different pyridazinedione-based cross-linkers. Data sourced from research on thiol-reactive pyridazinediones. nih.gov

Applications in Dynamic Covalent Chemistry

Dynamic covalent chemistry (DCC) involves the formation of covalent bonds that are reversible under specific conditions, allowing for the creation of adaptable and responsive molecular systems. This field has significant implications for drug delivery, self-healing materials, and biosensing. nih.gov The pyridazine thiol scaffold is particularly well-suited for DCC due to the reversible nature of its interactions with certain chemical partners.

The Michael addition reaction between a thiol and a pyridazinedione is dynamically reversible. nih.gov The resulting thiol-PD conjugate can undergo a retro-Michael reaction, releasing the original thiol. nih.govrsc.org The rates of both the forward (addition) and reverse (deconjugation) reactions can be tuned by altering the electronic properties of the pyridazinedione scaffold, providing a high degree of control over the system's dynamic behavior. nih.govrsc.org

This reversibility is highly valuable for creating "smart" biomaterials. For instance, pyridazinedione-cross-linked hydrogels can be designed to degrade and release their payload upon exposure to high concentrations of thiols, such as the intracellular antioxidant glutathione. rsc.orgnih.gov This provides a mechanism for targeted drug delivery, where the conjugate is stable in the low-thiol environment of the bloodstream but releases its cargo inside cells. rsc.org This approach has been explored for the development of stimuli-responsive hydrogels for applications in drug delivery and degradable scaffolds. nih.govnih.gov

Furthermore, thio-substituted pyridazinediones, which can be formed from pyridazine thiols, can participate in substitution reactions with other thiols. This dynamic exchange is another facet of DCC that enables the controlled release of molecular cargo, a strategy being investigated for the development of novel small molecule-drug conjugates (SMDCs). rsc.org

Table 2: Kinetic Properties of Pyridazinedione-Thiol Reactions
ReactionCharacteristicSignificance
Michael Addition (Thiol + PD)Rate is tunable based on the electrophilicity of the pyridazinedione. nih.govAllows control over bioconjugation and hydrogel formation speed. nih.govacs.org
Retro-Michael Addition (Deconjugation)Rate is estimated to be ~10-5 s-1 for DiH-PDs. nih.govEnables dynamic covalent character, leading to responsive and degradable materials. nih.govrsc.org
Thiol-Induced DegradationPD-cross-linked gels can be degraded by the addition of external thiols. nih.govnih.govForms the basis for stimuli-responsive drug delivery and self-healing materials. nih.gov

This table outlines the key kinetic features of pyridazinedione-thiol interactions, which are fundamental to their application in dynamic covalent chemistry. nih.govnih.govrsc.org

Future Research Directions for 6-(4-Methoxyphenyl)pyridazine-3-thiol: A Roadmap for Innovation

The heterocyclic compound this compound is emerging as a significant scaffold in medicinal chemistry and material science. Its unique structural features, including the pyridazine ring and the methoxyphenyl and thiol substituents, provide a versatile platform for the development of novel therapeutic agents and functional materials. This article outlines future perspectives and burgeoning research avenues for this promising molecule, focusing on rational drug design, exploration of new biological targets, integration of advanced research methodologies, and potential applications beyond the biological realm.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-(4-Methoxyphenyl)pyridazine-3-thiol, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, thiol groups can be introduced using thiourea or Lawesson’s reagent under reflux in ethanol or toluene. Optimization involves adjusting reaction time (e.g., 8–12 hours), temperature (80–110°C), and catalysts (e.g., KOH/EtOH for deprotection). Precursor intermediates like 6-chloropyridazine derivatives may require coupling with 4-methoxyphenyl boronic acids via Suzuki-Miyaura reactions .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Single-crystal X-ray diffraction for unambiguous structural determination (e.g., bond angles, torsion angles) .
  • NMR spectroscopy (¹H, ¹³C) to confirm substituent positions and purity. Aromatic protons typically appear at δ 6.8–8.0 ppm, while methoxy groups resonate near δ 3.8 ppm .
  • FT-IR to identify thiol (-SH) stretches (~2550 cm⁻¹) and pyridazine ring vibrations (1600–1450 cm⁻¹) .
  • Mass spectrometry (HRMS) for molecular ion validation (expected [M+H]⁺ ~261.08 g/mol).

Q. How should researchers design assays to evaluate the biological activity of this compound?

  • Methodological Answer : Use in vitro models such as:

  • Antimicrobial assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (CLSI guidelines) .
  • Enzyme inhibition studies : Screen against kinases or oxidoreductases via fluorescence-based assays (e.g., NADPH depletion for oxidoreductases). Include positive controls (e.g., ascorbic acid for antioxidant assays) .

Advanced Research Questions

Q. How can data contradictions in spectroscopic results (e.g., unexpected NMR shifts) be resolved?

  • Methodological Answer : Contradictions may arise from tautomerism (thiol ↔ thione) or solvent effects. Perform:

  • Variable-temperature NMR to detect tautomeric equilibria.
  • Computational modeling (DFT) to compare theoretical/experimental spectra. For example, Gaussian09 with B3LYP/6-31G(d) basis set predicts electronic environments .
  • Solvent screening (DMSO-d₆ vs. CDCl₃) to assess hydrogen bonding impacts .

Q. What strategies are effective for derivatizing this compound to enhance bioactivity?

  • Methodological Answer :

  • Alkylation : React with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ to form thioethers, improving membrane permeability .
  • Mannich reactions : Introduce aminomethyl groups using formaldehyde and secondary amines (e.g., morpholine) to modulate solubility and target engagement .
  • Metal coordination : Chelate with transition metals (e.g., Cu²⁺) to explore antimicrobial synergies .

Q. What mechanistic insights guide the compound’s reactivity in nucleophilic substitutions?

  • Methodological Answer : The thiol group acts as a soft nucleophile. Reaction rates depend on:

  • Leaving group ability : Chlorine > bromine in SNAr reactions (pyridazine ring activation via electron-withdrawing groups).
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.
  • Steric effects : Ortho-substituents on the methoxyphenyl group may hinder access to reactive sites .

Q. How can computational tools predict the compound’s pharmacokinetic properties?

  • Methodological Answer : Use SwissADME or ADMETlab 2.0 to estimate:

  • Lipophilicity (LogP) : Critical for blood-brain barrier penetration.
  • Metabolic stability : Cytochrome P450 interactions (e.g., CYP3A4 inhibition risk).
  • Toxicity alerts : AMES mutagenicity or hERG channel blockade .

Best Practices for Reproducibility

Q. What protocols ensure reproducibility in synthesizing and handling this compound?

  • Methodological Answer :

  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water).
  • Storage : Under inert gas (N₂/Ar) at −20°C to prevent thiol oxidation.
  • Safety : Use fume hoods for reactions involving volatile reagents (e.g., Lawesson’s reagent) .

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